molecular formula C19H19N3O3 B2819521 Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate CAS No. 866155-31-9

Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate

Cat. No.: B2819521
CAS No.: 866155-31-9
M. Wt: 337.379
InChI Key: PEYZYTBWXUNFMI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate is a synthetic quinazoline derivative of significant interest in medicinal chemistry research. The quinazoline scaffold is a privileged structure in drug discovery, known for its wide array of pharmacological properties . Compounds based on this core structure have been extensively investigated for their potential as multi-target agents, exhibiting activities such as lipoxygenase (LOX) inhibition and antioxidant effects, which are relevant in the study of inflammation and oxidative stress-related pathologies . Furthermore, quinazoline-2-carboxylate derivatives and related structures serve as key intermediates in organic synthesis. They are valuable building blocks for accessing more complex heterocyclic systems, including various fused quinazoline structures that may possess enhanced biological activities . Researchers utilize this compound strictly in laboratory settings to explore its potential as a precursor for developing novel therapeutic agents and to study its mechanism of action in various biochemical pathways. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, or for any human consumption.

Properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-19(23)18-21-16-10-5-4-9-15(16)17(22-18)20-12-13-7-6-8-14(11-13)24-2/h4-11H,3,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYZYTBWXUNFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies of this compound.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of appropriate quinazoline derivatives with methoxy-substituted phenyl amines. The general synthetic route includes:

  • Formation of Quinazoline Derivative : Starting from 2-aminobenzylamine and ethyl acetoacetate.
  • N-Methylation : Introduction of a methoxy group at the para position of the phenyl ring.
  • Esterification : Finalizing with the carboxylic acid moiety to form the ethyl ester.

The chemical structure can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Comparative Studies : In vitro studies have shown that derivatives with electron-withdrawing groups (like fluorine) enhance antibacterial activity, suggesting a structure-activity relationship where lipophilicity plays a crucial role in efficacy .

Anticancer Activity

Quinazoline derivatives are also noted for their cytotoxic effects against cancer cell lines. This compound has been tested against several cancer types, showing promising results:

  • Cell Lines Tested : The compound has been evaluated on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.
  • Cytotoxicity Results : Notably, it exhibited an IC50 value of approximately 10 μM against PC3 cells, indicating potent cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings have been shown to enhance both antimicrobial and anticancer activities.
  • Positioning of Functional Groups : The para position of substituents tends to yield better biological activity compared to ortho or meta positions .

Study 1: Antimicrobial Efficacy

A study evaluating a series of quinazoline derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin. Compounds with methoxy substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on the anticancer potential, derivatives were tested using MTT assays across multiple cancer cell lines. The findings revealed that compounds similar to this compound displayed dose-dependent inhibition of cell proliferation, with the highest efficacy observed in hormone-sensitive cancer models .

Comparison with Similar Compounds

Comparison with VEGFR-2 Inhibitors (Compounds 39 and 40)

Two quinazoline-based compounds, N-methyl-4-((4-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide (39) and ethyl 4-(3-fluoro-4-(3-(m-tolyl)ureido)phenoxy)quinazoline-2-carboxylate (40), demonstrated potent VEGFR-2 inhibition, outperforming the reference drug sorafenib in nanomolar-range assays . Key comparisons include:

Feature Target Compound Compound 40
Core Structure Quinazoline with ethyl carboxylate Quinazoline with ethyl carboxylate
4-Position Substituent 3-Methoxybenzylamino 3-Fluoro-4-(m-tolylureido)phenoxy
Bioactivity Not reported in evidence Strong VEGFR-2 inhibition (nanomolar IC₅₀)
Therapeutic Potential Hypothesized kinase inhibition Validated anticancer activity

The phenoxy and ureido groups in Compound 40 likely enhance target binding specificity, whereas the 3-methoxybenzylamino group in the target compound may confer distinct pharmacokinetic properties, such as improved lipophilicity or metabolic stability.

Comparison with Piperazine-Linked Nitroquinazoline Derivatives

A structurally complex analogue, ethyl 4-{[3-(3-methoxyphenyl)-6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}piperazine-1-carboxylate , features a nitro group at the 6-position and a piperazine-methyl linkage . Differences include:

Feature Target Compound Piperazine-Nitroquinazoline
6-Position Substituent Unsubstituted Nitro group
Additional Moieties None Piperazine ring
Functional Implications Potential for mild polarity due to carboxylate Nitro group may increase metabolic lability; piperazine enhances solubility

The nitro group in the analogue could improve electron-withdrawing effects, altering receptor binding, while the piperazine moiety may improve aqueous solubility—a property absent in the target compound.

Comparison with Quinoxaline Derivatives

Ethyl-3-hydroxyquinoxaline-2-carboxylate, a quinoxaline analogue, undergoes reactions to form thiadiazole and triazole derivatives . While quinoxalines and quinazolines share heterocyclic cores, key distinctions include:

Feature Target Compound (Quinazoline) Quinoxaline Derivative
Core Heteroatoms Two nitrogen atoms at 1- and 3-positions Two nitrogen atoms at 1- and 4-positions
Bioactivity Not reported Antimicrobial, anticonvulsant applications

The positional difference in nitrogen atoms likely directs divergent biological activities, with quinazolines more commonly associated with kinase inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate, and how do electrochemical methods compare to traditional thermal approaches?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the 4-position of the quinazoline core. Traditional methods involve refluxing 4-chloroquinazoline derivatives with 3-methoxybenzylamine in the presence of a base (e.g., triethylamine) in dichloromethane . Electrochemical synthesis offers a milder alternative: oxidative cyclization of 2-aminobenzamide precursors using aluminum/carbon electrodes and acetic acid as an electrolyte at room temperature, achieving high yields without transition-metal catalysts . Comparative studies show electrochemical routes reduce energy consumption but require precise control of current density and electrolyte composition.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methoxyphenyl and ethyl carboxylate groups) and confirm regioselectivity at the quinazoline 4-position .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups validate functional groups .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize the crystal lattice and inform solubility and stability .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition, and how can molecular docking validate target interactions?

  • Methodology : Quinazoline derivatives often inhibit tyrosine kinases (e.g., VEGFR-2) by competing with ATP binding. For this compound:

  • Perform molecular docking (using AutoDock Vina or Schrödinger) to model interactions between the quinazoline core and kinase active sites. Key residues (e.g., Lys868, Glu885 in VEGFR-2) should form hydrogen bonds with the methoxyphenyl and carboxylate groups .
  • Validate with kinase inhibition assays (e.g., ELISA-based phosphorylation assays) using nanomolar concentrations to determine IC50_{50} values.

Q. How do structural modifications at the 4-position influence bioactivity, and what substituents optimize pharmacokinetic properties?

  • Methodology :

  • Comparative SAR studies : Replace the 3-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulkier substituents (e.g., naphthyl). Assess changes in cytotoxicity (via MTT assays) and solubility (via HPLC logP measurements) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce oxidative metabolism in liver microsome assays .

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

  • Methodology : Discrepancies in IC50_{50} values or efficacy may arise from:

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed esters) that interfere with assays .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, VEGFR-2 inhibition assays require serum-free conditions to avoid growth-factor interference .

Q. What role do intermolecular interactions play in the crystallographic refinement of this compound, and how can SHELX improve structural accuracy?

  • Methodology :

  • Hydrogen bonding : SHELXL refines N-H···O and C-H···π interactions, which stabilize the crystal packing. Use OLEX2 to visualize and adjust hydrogen-bond distances (target: 2.8–3.2 Å) .
  • Thermal parameters : Anisotropic refinement of displacement parameters (Uij_{ij}) for non-H atoms reduces noise in electron density maps, critical for resolving disordered solvent molecules .

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